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4',6-Dichlorobiphenyl-3-carbaldehyde

Catalog No.
S8580866
CAS No.
M.F
C13H8Cl2O
M. Wt
251.10 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4',6-Dichlorobiphenyl-3-carbaldehyde

Product Name

4',6-Dichlorobiphenyl-3-carbaldehyde

IUPAC Name

4-chloro-3-(4-chlorophenyl)benzaldehyde

Molecular Formula

C13H8Cl2O

Molecular Weight

251.10 g/mol

InChI

InChI=1S/C13H8Cl2O/c14-11-4-2-10(3-5-11)12-7-9(8-16)1-6-13(12)15/h1-8H

InChI Key

MIROZXKQMVIOGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C=O)Cl)Cl

4',6-Dichlorobiphenyl-3-carbaldehyde, with the chemical formula C13_{13}H8_8Cl2_2O and a molecular weight of 251.11 g/mol, is an organic compound that belongs to the biphenyl family. It features two chlorine atoms substituted at the 4' and 6 positions on one phenyl ring and an aldehyde functional group at the 3 position of the other phenyl ring. The compound is known for its potential applications in various chemical syntheses and biological studies, particularly due to its structural characteristics that enable diverse reactivity.

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Substitution Reactions: The chlorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods have been developed for synthesizing 4',6-Dichlorobiphenyl-3-carbaldehyde:

  • Chlorination of Biphenyl: Biphenyl can be chlorinated using chlorine gas or chlorinating agents under controlled conditions to introduce chlorine substituents at specific positions.
  • Formylation Reactions: The introduction of the aldehyde group can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction, where biphenyl derivatives are treated with phosphorus oxychloride and dimethylformamide.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions can also lead to the formation of biphenyl derivatives with desired substituents .

These methods provide flexibility in tailoring the synthesis according to desired yields and purity.

4',6-Dichlorobiphenyl-3-carbaldehyde has several notable applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.
  • Research Tool: The compound is used in studies exploring biphenyl derivatives' chemical behavior and biological interactions.
  • Potential Agrochemical

Interaction studies involving 4',6-Dichlorobiphenyl-3-carbaldehyde focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential toxicity. Research indicates that compounds with similar structures can exhibit varying degrees of interaction based on their substituents and functional groups.

Several compounds share structural similarities with 4',6-Dichlorobiphenyl-3-carbaldehyde. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-ChlorobiphenylOne chlorine atom on one phenyl ringLess chlorinated; different reactivity
4-ChlorobenzaldehydeChlorine at para position; aldehyde groupSimpler structure; more reactive carbonyl
3-ChlorobiphenylOne chlorine atom on one phenyl ringSimilar reactivity but different position
BiphenylNo halogen substitutionsBaseline structure for comparison

These compounds illustrate variations in reactivity and applications based on their substitution patterns, highlighting the unique nature of 4',6-Dichlorobiphenyl-3-carbaldehyde among biphenyl derivatives.

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Exact Mass

249.9952203 g/mol

Monoisotopic Mass

249.9952203 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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